N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide: is a complex organic compound that features a benzodioxole ring and a triazolopyrimidine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its target proteins, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
If the compound does indeed inhibit cdk2, it would affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity . If this compound acts similarly, it could potentially inhibit the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzyl bromide:
Sodium hydride: as a base to deprotonate intermediates.
Dimethylformamide (DMF): as a solvent to facilitate the reactions.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (e.g., Chlorine, Bromine), Organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- 3-(1,3-benzodioxol-5-yl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide .
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide stands out due to its specific combination of benzodioxole and triazolopyrimidine rings, which confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c27-17(22-14-6-7-15-16(8-14)30-12-29-15)10-25-11-21-19-18(20(25)28)23-24-26(19)9-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNUURJBPWQKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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